Cas no 20195-22-6 (2,4-dinitrobenzoyl chloride)

2,4-dinitrobenzoyl chloride is a versatile organic compound, renowned for its strong acylating properties. It serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This compound offers high purity and excellent reactivity, making it an essential reagent in organic synthesis. Its unique nitro substituents contribute to its distinctive chemical behavior, enhancing its effectiveness in specific reactions.
2,4-dinitrobenzoyl chloride structure
2,4-dinitrobenzoyl chloride structure
Product Name:2,4-dinitrobenzoyl chloride
CAS No:20195-22-6
MF:C7H3ClN2O5
MW:230.562120676041
CID:909214
PubChem ID:88401
Update Time:2025-11-01

2,4-dinitrobenzoyl chloride Chemical and Physical Properties

Names and Identifiers

    • 2,4-dinitrobenzoyl chloride
    • DTXSID40174032
    • 20195-22-6
    • NS00026545
    • MFCD01318511
    • ZJ9Q2PGX6R
    • Benzoyl chloride, 2,4-dinitro-
    • SCHEMBL3126462
    • EINECS 243-578-1
    • DTXCID9096523
    • Inchi: 1S/C7H3ClN2O5/c8-7(11)5-2-1-4(9(12)13)3-6(5)10(14)15/h1-3H
    • InChI Key: HETVWNJEAWTHHK-UHFFFAOYSA-N
    • SMILES: ClC(C1C=CC(=CC=1[N+](=O)[O-])[N+](=O)[O-])=O

Computed Properties

  • Exact Mass: 229.97309
  • Monoisotopic Mass: 229.9730489g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 297
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 109Ų

Experimental Properties

  • PSA: 103.35

2,4-dinitrobenzoyl chloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D480035-100mg
2,4-Dinitrobenzoyl Chloride
20195-22-6
100mg
$81.00 2023-05-18
TRC
D480035-500mg
2,4-Dinitrobenzoyl Chloride
20195-22-6
500mg
$150.00 2023-05-18
TRC
D480035-1g
2,4-Dinitrobenzoyl Chloride
20195-22-6
1g
$ 210.00 2022-06-05
TRC
D480035-5g
2,4-Dinitrobenzoyl Chloride
20195-22-6
5g
$ 800.00 2023-09-07
TRC
D480035-1000mg
2,4-Dinitrobenzoyl Chloride
20195-22-6
1g
$259.00 2023-05-18

Additional information on 2,4-dinitrobenzoyl chloride

Professional Introduction to 2,4-dinitrobenzoyl chloride (CAS No. 20195-22-6)

2,4-dinitrobenzoyl chloride, with the chemical formula C₇H₃ClN₂O₄, is a versatile intermediate in organic synthesis and pharmaceutical chemistry. This compound, identified by its CAS number 20195-22-6, has garnered significant attention due to its utility in the synthesis of various bioactive molecules. Its unique structural features—specifically the presence of nitro and chloro substituents on a benzoyl chloride backbone—make it a valuable reagent in the development of pharmaceuticals, agrochemicals, and specialty chemicals.

The 2,4-dinitrobenzoyl chloride molecule is characterized by strong electrophilic properties, primarily due to the electron-withdrawing effects of the nitro groups and the acyl chloride functionality. These attributes facilitate its participation in nucleophilic acyl substitution reactions, enabling the formation of amides, esters, and other derivatives. Such reactivity has been exploited in medicinal chemistry for the construction of complex molecular frameworks.

In recent years, 2,4-dinitrobenzoyl chloride has found applications in the synthesis of peptide mimetics and protease inhibitors. The benzoyl chloride moiety serves as an effective protecting group for carboxylic acids, while the dinitro substitution pattern enhances binding affinity to biological targets. For instance, derivatives of 2,4-dinitrobenzoyl chloride have been investigated for their potential in modulating enzyme activity relevant to inflammatory and infectious diseases. Recent studies have highlighted its role in generating constrained peptides that mimic natural bioactive sequences with improved pharmacokinetic profiles.

Another emerging area of interest involves the use of 2,4-dinitrobenzoyl chloride in material science. The compound’s ability to undergo selective functionalization has led to its incorporation into polymer precursors and liquid crystals. Researchers have leveraged its reactivity to introduce dinitrobenzoyl groups into polymer backbones, enhancing thermal stability and mechanical strength. Additionally, the nitro groups can be reduced to amines or further derivatized, offering pathways to tailor material properties for specific applications.

The synthesis of 2,4-dinitrobenzoyl chloride typically involves the nitration of anisole followed by chlorination. Advances in catalytic methods have improved yields and reduced byproduct formation, making large-scale production more feasible. Modern synthetic protocols emphasize green chemistry principles, utilizing solvent-free conditions or biocatalysis where possible to minimize environmental impact.

From a pharmaceutical perspective, derivatives of 2,4-dinitrobenzoyl chloride have been explored as intermediates for antiviral and anticancer agents. The electron-deficient aromatic system interacts favorably with biological targets such as kinases and proteases. For example, researchers have reported novel inhibitors targeting viral proteases by incorporating dinitrobenzoyl motifs into scaffold-hopping libraries. These efforts align with ongoing efforts to develop next-generation therapeutics against resistant pathogens.

The compound’s role in drug discovery extends beyond covalent modification; it serves as a precursor for photoactivatable probes used in cellular imaging. Functionalized derivatives can be designed to undergo photochemical reactions upon exposure to specific wavelengths of light, enabling researchers to study protein-protein interactions or metabolic pathways with high precision.

In conclusion,2,4-dinitrobenzoyl chloride (CAS No. 20195-22-6) remains a cornerstone in synthetic chemistry due to its broad utility across multiple disciplines. Its reactivity and structural versatility continue to drive innovation in pharmaceuticals and materials science. As research progresses, new applications for this compound are likely to emerge, further solidifying its importance in modern chemical synthesis.

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